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Compound of Interest

Compound Name: UBX1325

Cat. No.: B10861950

A Technical Guide to the Early Research and Discovery of a Novel Bcl-xL Inhibitor

This technical guide provides an in-depth overview of the foundational preclinical and early
clinical research on UBX1325 (foselutoclax), a first-in-class senolytic agent developed by
UNITY Biotechnology for the treatment of age-related eye diseases. This document is intended
for researchers, scientists, and drug development professionals interested in the mechanism of
action, experimental validation, and initial human safety and efficacy data of this novel
therapeutic.

Introduction: The Rationale for Senolytics in
Ophthalmology

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the
pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-
related macular degeneration (wet AMD).[1][2][3] Senescent cells accumulate in diseased
tissues and contribute to a chronic, sterile inflammatory environment through the secretion of a
complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading
proteases, collectively known as the senescence-associated secretory phenotype (SASP).[4] In
the retina, this process is thought to drive vascular leakage, inflammation, and pathological
neovascularization, key hallmarks of DME and wet AMD.[4][5]

UBX1325 is a potent and selective small molecule inhibitor of B-cell ymphoma-extra large (Bcl-
xL), an anti-apoptotic protein that is critical for the survival of senescent cells.[6][7][8] By
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inhibiting Bcl-xL, UBX1325 selectively induces apoptosis in senescent cells, thereby aiming to
eliminate the source of chronic inflammation and pathological signaling in the retina.[5][8][9]
This targeted approach represents a novel therapeutic strategy, moving beyond the
management of downstream effects, such as with anti-VEGF therapies, to potentially modify
the underlying disease process.

Mechanism of Action: Targeting Senescent Cells via
Bcl-xL Inhibition

The core of UBX1325's mechanism lies in the selective targeting of a vulnerability of senescent
cells. These cells, while resistant to apoptosis from various insults, become dependent on pro-
survival pathways, including the Bcl-2 family of proteins, for their continued existence. Bcl-xL, in
particular, is upregulated in many senescent cell types and acts by sequestering pro-apoptotic
proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic cascade.

UBX1325 disrupts this survival mechanism by binding to the BH3-binding groove of Bcl-xL,
displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, mitochondrial
outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase
activation, culminating in the apoptotic death of the senescent cell.
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UBX1325 selectively inhibits Bcl-xL, leading to apoptosis in senescent cells.
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Preclinical Research: Validation in the Oxygen-
Induced Retinopathy (OIR) Model

The initial preclinical validation of UBX1325's therapeutic concept was conducted using the
well-established oxygen-induced retinopathy (OIR) mouse model. This model mimics key
aspects of proliferative retinopathies like DME and wet AMD, including a vaso-obliterative
phase followed by a proliferative phase with pathological neovascularization.

Experimental Protocol: Oxygen-Induced Retinopathy
(OIR) Mouse Model

e Animal Model: C57BL/6J mouse pups.

e Induction of OIR: On postnatal day 7 (P7), mouse pups and their nursing dam are exposed
to a hyperoxic environment (75% oxygen) for 5 days. This leads to the cessation of normal
retinal vessel development and vaso-obliteration in the central retina.

 Induction of Neovascularization: On P12, the mice are returned to room air (normoxia). The
resulting relative hypoxia in the avascular retina triggers an overproduction of pro-angiogenic
factors, leading to pathological retinal neovascularization that peaks around P17.

 Intervention: A single intravitreal injection of UBX1325 was administered.

o Assessment of Retinal Vasculature: At P17, the retinal vasculature was visualized and
quantified. A common method involves cardiac perfusion with fluorescein-labeled dextran
(FITC-dextran) followed by the preparation of retinal flatmounts.

e Quantitative Analysis: Key parameters quantified using imaging software (e.g., ImageJ)
include:

o Avascular Area: The area of the central retina devoid of blood vessels.

o Neovascularization Area: The area of pathological new blood vessel growth, often
appearing as tufts on the retinal surface.

o Vascular Density: The density of the capillary network in different zones of the retina.
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Preclinical Findings

In preclinical OIR studies, a single intravitreal injection of UBX1325 demonstrated significant

therapeutic effects:

e Reduction in Pathological Neovascularization: UBX1325 treatment led to a significant
decrease in the area of neovascular tufts compared to vehicle-treated controls.

o Promotion of Healthy Vascular Regeneration: Notably, alongside the reduction in
pathological neovascularization, UBX1325 promoted the regrowth of healthy blood vessels
into the avascular areas of the retina. This is a key differentiator from anti-VEGF therapies,
which can inhibit both pathological and physiological vascularization.

e Reduction in Vascular Leakage: UBX1325 was also shown to reduce retinal vascular
leakage, a critical factor in the development of macular edema.

o Evidence of Senescence Clearance: Immunohistochemical analysis of retinal tissue from the
OIR model showed an increase in markers of cellular senescence, such as p16INK4a and
senescence-associated B-galactosidase (SA-B-gal), in the areas of neovascularization.
Treatment with UBX1325 was associated with a reduction in these markers, consistent with

its proposed mechanism of action.
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Workflow of the preclinical oxygen-induced retinopathy (OIR) mouse model.
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Early Clinical Research: Phase 1 Trial in DME and
Wet AMD

Following the promising preclinical results, UBX1325 advanced into a Phase 1, first-in-human,
open-label, single ascending dose clinical trial (NCT04537884) to evaluate its safety,
tolerability, and preliminary efficacy in patients with advanced DME or wet AMD.[1][9][10]

Experimental Protocol: Phase 1 Clinical Trial
(NCT04537884)

o Study Design: A Phase 1, open-label, single ascending dose study.[1][9][10]

» Patient Population: Patients with advanced DME or wet AMD for whom anti-VEGF therapy
was no longer considered beneficial.[10][11]

» Dosing: A single intravitreal injection of UBX1325 was administered in escalating dose
cohorts.[1][9] The initial cohorts received doses of 0.5, 1, 5, and 10 pg.[1][9]

e Primary Objective: To assess the safety and tolerability of a single intravitreal injection of
UBX1325.

o Key Assessments:
o Safety: Incidence of dose-limiting toxicities and treatment-emergent adverse events.
o Efficacy (Exploratory):

» Best-Corrected Visual Acuity (BCVA) measured in Early Treatment Diabetic Retinopathy
Study (ETDRYS) letters.

» Central Subfield Thickness (CST) measured by spectral-domain optical coherence
tomography (SD-OCT).

» Presence of subretinal and intraretinal fluid (SRF/IRF) on SD-OCT.

o Follow-up: Patients were followed for 24 weeks post-injection.[1][9]
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Phase 1 Clinical Findings

The Phase 1 study demonstrated a favorable safety profile and encouraging signs of clinical
activity for UBX1325.

Safety and Tolerability: A single intravitreal injection of UBX1325 was well-tolerated at all doses
tested.[1][10][11] There were no dose-limiting toxicities, and no evidence of significant
intraocular inflammation, infection, or hemorrhage.[1]

Efficacy Outcomes: The tables below summarize the key efficacy findings from the Phase 1

trial.

Best-Corrected Visual Acuity (BCVA) - DME

Patients
Timepoint Observation

6 out of 8 patients showed an improvement in
Week 12

BCVA.[1]

5 out of 8 patients showed an improvement in
Week 24

BCVA.[1]
Week 24 62.5% of patients gained =5 ETDRS letters.[1]
Week 24 50% of patients gained =10 ETDRS letters.[1]
Central Subfield Thickness (CST) and
Rescue Medication - DME Patients
Timepoint Observation
Through Week 24 CST remained stable in most patients.[1]

62.5% of patients did not require rescue anti-

Through Week 24 o
VEGF medication.[1]
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Best-Corrected Visual Acuity (BCVA) - Wet
AMD Patients

Timepoint Observation

7 out of 10 evaluable patients showed improved
Week 4 ) )
visual acuity.[1]

5 out of 10 evaluable patients showed improved

Week 12 ] )
visual acuity.[1]

Central Subfield Thickness (CST) and
Rescue Medication - Wet AMD Patients

Timepoint Observation

Through Week 12 CST remained stable.[1]

80% of patients did not require rescue anti-

Through Week 12 o
VEGF medication.[1]

A reduction in subretinal and intraretinal fluid

was also observed.[1]

Conclusion and Future Directions

The early research and discovery of UBX1325 have established a strong foundation for its
development as a novel senolytic therapy for retinal diseases. The preclinical data provided a
clear mechanistic rationale and demonstrated proof-of-concept in a relevant disease model.
The subsequent Phase 1 clinical trial in patients with advanced DME and wet AMD provided
critical evidence of a favorable safety profile and encouraging signs of durable improvements in
vision and retinal structure following a single injection. These findings have supported the
progression of UBX1325 into later-stage clinical development to further evaluate its efficacy
and potential as a transformative treatment for patients with these sight-threatening conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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